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molecular formula C17H18N2O6S B8437649 2-Methoxy-N-[4-(2-methoxybenzoylsulfamoyl)phenyl]acetamide

2-Methoxy-N-[4-(2-methoxybenzoylsulfamoyl)phenyl]acetamide

Cat. No. B8437649
M. Wt: 378.4 g/mol
InChI Key: QQSHXEQBULUEBP-UHFFFAOYSA-N
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Patent
US06235680B1

Procedure details

8 g (33 mmol) of 2-methoxy-N-(4-sulfamoylphenyl)acetamide are introduced into 160 ml of acetonitrile at 0° C., and 6.63 g (66 mmol) of triethylamine and a catalytic amount of DMAP are added. 5.6 g (33 mmol) of 2-methoxybenzoyl chloride—dissolved in 20 ml of acetonitrile—are subsequently added at 0° C., and stirring is continued for 2 hours at this temperature. After a further 2 hours at room temperature, the mixture is transferred into water and the precipitate is filtered off with suction;
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([S:13](=[O:16])(=[O:15])[NH2:14])=[CH:9][CH:8]=1)=[O:5].C(N(CC)CC)C.[CH3:24][O:25][C:26]1[CH:34]=[CH:33][CH:32]=[CH:31][C:27]=1[C:28](Cl)=[O:29].O>CN(C1C=CN=CC=1)C.C(#N)C>[CH3:1][O:2][CH2:3][C:4]([NH:6][C:7]1[CH:8]=[CH:9][C:10]([S:13](=[O:16])(=[O:15])[NH:14][C:28](=[O:29])[C:27]2[CH:31]=[CH:32][CH:33]=[CH:34][C:26]=2[O:25][CH3:24])=[CH:11][CH:12]=1)=[O:5]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COCC(=O)NC1=CC=C(C=C1)S(N)(=O)=O
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
6.63 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
5.6 g
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are subsequently added at 0° C.
WAIT
Type
WAIT
Details
After a further 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COCC(=O)NC1=CC=C(C=C1)S(NC(C1=C(C=CC=C1)OC)=O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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